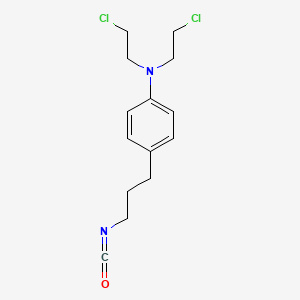![molecular formula C15H33N7O3 B14360195 3,3',3''-Nitrilotris[N-(2-aminoethyl)propanamide] CAS No. 93376-61-5](/img/structure/B14360195.png)
3,3',3''-Nitrilotris[N-(2-aminoethyl)propanamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,3’'-Nitrilotris[N-(2-aminoethyl)propanamide] is a chemical compound with the molecular formula C18H39N7O3. It is a derivative of propanamide and contains multiple amide groups. This compound is known for its unique structure, which includes three propanamide units linked by a nitrilotris group. It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-Nitrilotris[N-(2-aminoethyl)propanamide] typically involves the reaction of nitrilotriacetic acid with 2-aminoethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the amide bonds. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 3,3’,3’'-Nitrilotris[N-(2-aminoethyl)propanamide] may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3’,3’'-Nitrilotris[N-(2-aminoethyl)propanamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amide groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
3,3’,3’'-Nitrilotris[N-(2-aminoethyl)propanamide] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other advanced materials
Mechanism of Action
The mechanism of action of 3,3’,3’'-Nitrilotris[N-(2-aminoethyl)propanamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its amide groups can participate in hydrogen bonding and electrostatic interactions, influencing the binding affinity and specificity towards biological targets .
Comparison with Similar Compounds
Similar Compounds
- 3,3’,3’'-Nitrilotris(propionamide)
- 2,2’,2’'-Nitrilotris(acetamide)
- Nitrilotriacetic acid
Uniqueness
3,3’,3’'-Nitrilotris[N-(2-aminoethyl)propanamide] is unique due to its multiple amide groups and the presence of a nitrilotris linkage. This structure imparts distinct chemical and physical properties, such as enhanced solubility and reactivity, making it suitable for a variety of applications in research and industry .
Properties
CAS No. |
93376-61-5 |
|---|---|
Molecular Formula |
C15H33N7O3 |
Molecular Weight |
359.47 g/mol |
IUPAC Name |
N-(2-aminoethyl)-3-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]propanamide |
InChI |
InChI=1S/C15H33N7O3/c16-4-7-19-13(23)1-10-22(11-2-14(24)20-8-5-17)12-3-15(25)21-9-6-18/h1-12,16-18H2,(H,19,23)(H,20,24)(H,21,25) |
InChI Key |
HRJHMASEOAFJRE-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCC(=O)NCCN)CCC(=O)NCCN)C(=O)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)








![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)


![1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane](/img/structure/B14360177.png)
